![molecular formula C12H11ClO3 B1352213 (5-Chloro-4,6-dimethyl-1-benzofuran-3-YL)acetic acid CAS No. 882248-22-8](/img/structure/B1352213.png)
(5-Chloro-4,6-dimethyl-1-benzofuran-3-YL)acetic acid
Overview
Description
(5-Chloro-4,6-dimethyl-1-benzofuran-3-YL)acetic acid is a chemical compound that belongs to the benzofuran family Benzofurans are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and material sciences
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-4,6-dimethyl-1-benzofuran-3-YL)acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the acid-catalyzed cyclization of compounds containing carbonyl groups by dehydration . Another approach involves palladium-catalyzed ring closure by an intramolecular Wittig reaction . These methods require precise control of reaction conditions such as temperature, pH, and the presence of catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and microwave-assisted reactions can be employed to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-4,6-dimethyl-1-benzofuran-3-YL)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . Reaction conditions such as solvent choice, temperature, and reaction time are critical for achieving desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
Anticancer Activity
Research indicates that benzofuran derivatives exhibit significant anticancer properties. (5-Chloro-4,6-dimethyl-1-benzofuran-3-YL)acetic acid has been studied for its potential to inhibit cancer cell proliferation. For example, similar benzofuran compounds have shown effectiveness against various cancer cell lines, including ovarian and pancreatic cancers . The mechanism often involves the inhibition of specific kinases like GSK-3β, which plays a crucial role in cancer cell survival and proliferation .
Antimicrobial Properties
This compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies have shown that benzofuran derivatives can inhibit the growth of resistant bacterial strains, suggesting their potential as new antimicrobial agents .
Enzyme Inhibition
This compound's structure allows it to interact with various enzymes. Research has highlighted its ability to inhibit peroxidase activity, which is vital for managing oxidative stress in cells. This property could be harnessed for therapeutic applications in diseases linked to oxidative damage.
Biochemical Probes
The compound serves as a biochemical probe in studies related to enzyme mechanisms and protein-ligand interactions. Its ability to bind selectively to certain biological targets makes it valuable in elucidating metabolic pathways.
Synthesis of Complex Molecules
In organic synthesis, this compound can act as an intermediate in the preparation of more complex organic molecules. Its reactivity allows for various modifications that can enhance its bioactivity or yield derivatives with specific properties.
Case Studies and Research Findings
- Anticancer Research : A study evaluated the anticancer effects of benzofuran derivatives on human ovarian cancer cell lines. The results indicated substantial inhibition rates against several cancer types, underscoring the potential of this compound in cancer therapy .
- Antimicrobial Efficacy : Investigations into the antimicrobial properties revealed that this compound effectively inhibited growth in antibiotic-resistant strains, highlighting its promise as a lead compound for developing new antibiotics.
- Enzyme Interaction Studies : Research focused on the interaction of this compound with peroxidase enzymes demonstrated dose-dependent inhibition, suggesting therapeutic applications for conditions associated with oxidative stress.
Mechanism of Action
The mechanism of action of (5-Chloro-4,6-dimethyl-1-benzofuran-3-YL)acetic acid involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives have been shown to inhibit enzymes like topoisomerase I and farnesyl transferase, which are involved in DNA replication and protein modification, respectively . These interactions can lead to various biological effects, such as antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Amiodarone: A benzofuran derivative used as an antiarrhythmic agent.
Angelicin: A compound used in the treatment of skin diseases like psoriasis.
Bergapten: Known for its anti-inflammatory properties.
Uniqueness
(5-Chloro-4,6-dimethyl-1-benzofuran-3-YL)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine and methyl groups can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Biological Activity
(5-Chloro-4,6-dimethyl-1-benzofuran-3-YL)acetic acid is a compound belonging to the benzofuran class, characterized by its unique structural features, including a chlorine atom and two methyl groups on the benzofuran ring. This compound has garnered attention for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.
- Molecular Formula : C₁₁H₉ClO₃
- Molecular Weight : Approximately 242.67 g/mol
- Structure : The compound features a fused benzene and furan ring structure with substituents that enhance its reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The mechanism typically involves:
- Binding to Enzymes : The compound may inhibit or modulate enzyme activity, affecting metabolic pathways.
- Receptor Interaction : It may bind to specific receptors, influencing cellular signaling pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. Notable findings include:
- Cell Line Studies : The compound demonstrated significant cytotoxicity against A549 (lung cancer), ME-180 (cervical cancer), and HT-29 (colon cancer) cell lines. For instance, it reduced cell viability significantly compared to control groups .
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various pathogens:
- In Vitro Studies : It showed effectiveness against multidrug-resistant strains of Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Case Studies
- Anticancer Efficacy : A study conducted on the effects of this compound in combination with other chemotherapeutic agents demonstrated enhanced cytotoxic effects in A549 cells when used in conjunction with standard treatments .
- Antimicrobial Resistance : Research indicated that the compound could serve as a lead for developing new antibiotics targeting resistant bacterial strains, showcasing its potential in addressing global health challenges related to antimicrobial resistance .
Properties
IUPAC Name |
2-(5-chloro-4,6-dimethyl-1-benzofuran-3-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClO3/c1-6-3-9-11(7(2)12(6)13)8(5-16-9)4-10(14)15/h3,5H,4H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDYKMPBNUTVXOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1Cl)C)C(=CO2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20406085 | |
Record name | SBB038300 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20406085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
882248-22-8 | |
Record name | SBB038300 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20406085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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